molecular formula C20H25N5O6Se B12911635 2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine CAS No. 666718-15-6

2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine

Cat. No.: B12911635
CAS No.: 666718-15-6
M. Wt: 510.4 g/mol
InChI Key: ORRZWLMKOMZDRM-PVNJOJHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3,4-Dihydroxy-2-(phenylselanyl)butyl)amino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a purine base, a tetrahydrofuran ring, and a phenylselanyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dihydroxy-2-(phenylselanyl)butyl)amino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one typically involves multiple steps, including the formation of the purine base, the introduction of the tetrahydrofuran ring, and the attachment of the phenylselanyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dihydroxy-2-(phenylselanyl)butyl)amino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.

    Reduction: The compound can be reduced to remove the phenylselanyl group.

    Substitution: The hydroxyl groups can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylselanyl group can yield selenoxide derivatives, while substitution reactions can produce various hydroxyl-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound’s potential as a biochemical probe can be investigated. Its ability to interact with biological molecules makes it a valuable tool for studying cellular processes and molecular interactions.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials and chemical processes. Its unique properties may enable the creation of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-((3,4-Dihydroxy-2-(phenylselanyl)butyl)amino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves its interaction with molecular targets such as enzymes and receptors. The phenylselanyl group may play a role in modulating the compound’s activity, while the purine base and tetrahydrofuran ring contribute to its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and the targets being investigated.

Comparison with Similar Compounds

Similar Compounds

    2-((3,4-Dihydroxybutyl)amino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one: Lacks the phenylselanyl group, which may affect its reactivity and biological activity.

    2-((3,4-Dihydroxy-2-(methylselanyl)butyl)amino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one: Contains a methylselanyl group instead of a phenylselanyl group, which may influence its chemical and biological properties.

Uniqueness

The presence of the phenylselanyl group in 2-((3,4-Dihydroxy-2-(phenylselanyl)butyl)amino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one distinguishes it from similar compounds. This group may confer unique reactivity and biological activity, making the compound a valuable subject for further research and development.

Properties

CAS No.

666718-15-6

Molecular Formula

C20H25N5O6Se

Molecular Weight

510.4 g/mol

IUPAC Name

2-[(3,4-dihydroxy-2-phenylselanylbutyl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C20H25N5O6Se/c26-8-13(29)15(32-11-4-2-1-3-5-11)7-21-20-23-18-17(19(30)24-20)22-10-25(18)16-6-12(28)14(9-27)31-16/h1-5,10,12-16,26-29H,6-9H2,(H2,21,23,24,30)/t12-,13?,14+,15?,16+/m0/s1

InChI Key

ORRZWLMKOMZDRM-PVNJOJHASA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NCC(C(CO)O)[Se]C4=CC=CC=C4)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NCC(C(CO)O)[Se]C4=CC=CC=C4)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.